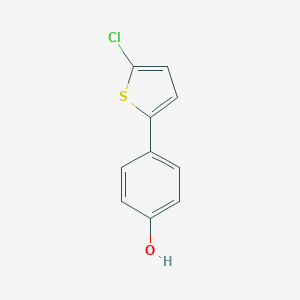

4-(5-Chloro-2-thienyl)phenol

Description

4-(5-Chloro-2-thienyl)phenol is a phenolic derivative featuring a para-substituted 5-chlorothiophene ring. This compound combines the electron-rich aromaticity of thiophene with the electron-withdrawing effects of chlorine, creating a unique electronic profile. The thiophene moiety enhances π-conjugation, while the chlorine substituent modulates electron density, influencing properties such as acidity, dipole moment, and charge-transfer capabilities. Potential applications include nonlinear optics (NLO), organic electronics, and catalysis, driven by its extended conjugation and polarizable electron cloud.

Properties

Molecular Formula |

C10H7ClOS |

|---|---|

Molecular Weight |

210.68g/mol |

IUPAC Name |

4-(5-chlorothiophen-2-yl)phenol |

InChI |

InChI=1S/C10H7ClOS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6,12H |

InChI Key |

PRBGZSOKDWGBND-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Structural Features : The imidazole core introduces a rigid, planar heterocycle with two phenyl substituents, enhancing π-conjugation and dipole interactions.

NLO Properties :

- HOMO-LUMO Gap : Low energy gap (3.2–3.5 eV) due to extended conjugation, facilitating intramolecular charge transfer (ICT) .

- Third-Order Susceptibility (χ⁽³⁾) : 2.26 × 10⁻⁶ esu, attributed to high hyperpolarizability (γ) and a large dipole moment .

- Z-Scan Results: Nonlinear absorption coefficient (β = 0.404 cm/W) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Applications: Promising NLO material for optical limiting and photonic devices .

Comparison :

- Electron Effects : The imidazole’s electron-deficient nature contrasts with thiophene’s electron-richness, altering charge-transfer dynamics.

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol

Structural Features: An oxadiazole ring linked via an amino group introduces hydrogen-bonding capability and planar rigidity. Biological Activity: Demonstrated anticancer activity against human cancer cell lines (IC₅₀ = 8–12 μM) due to DNA intercalation and topoisomerase inhibition . Electronic Properties:

Comparison :

- Functionality : The oxadiazole’s electron-withdrawing nature and hydrogen-bonding sites contrast with thiophene’s electron-rich, hydrophobic profile.

- Applications : Divergent applications (anticancer vs. NLO) highlight substituent-driven property modulation.

4-(5-Chloro-2-thienyl)-1,3-thiazol-2-amine

Structural Features: A thiazole ring replaces phenol, introducing an amine group for hydrogen bonding. Electronic Properties:

- Band Gap: ~3.0 eV (estimated), slightly higher than the imidazole analog due to thiazole’s moderate electron-withdrawing effects . Applications: Potential use in sensors or pharmaceuticals due to amine-thiazole interactions .

Comparison :

- Substituent Impact : Thiazole’s sulfur and nitrogen atoms offer diverse binding sites compared to thiophene’s sulfur-only system.

4-(5-Chloro-2-thienyl)-6-methyl-2-aminopyrimidine

Structural Features : A pyrimidine ring extends conjugation and introduces methyl and amine groups.

Physicochemical Properties :

Comparison :

- Conjugation vs. Rigidity: Pyrimidine’s larger aromatic system enhances thermal stability but may reduce solubility compared to thiophene-phenol.

Data Table: Key Properties of Structural Analogs

| Compound | HOMO-LUMO Gap (eV) | χ⁽³⁾ (esu) | β (cm/W) | Application Domain |

|---|---|---|---|---|

| 4-(5-Chloro-2-thienyl)phenol* | ~3.0 (estimated) | ~1.5 × 10⁻⁶ | ~0.3 (est.) | NLO, Organic Electronics |

| 4-(4,5-Diphenylimidazol-2-yl)phenol | 3.2–3.5 | 2.26 × 10⁻⁶ | 0.404 | Optical Limiters |

| 4-Chloro-2-(oxadiazolyl)phenol | 4.1 | N/A | N/A | Anticancer Agents |

| 4-(5-Chloro-2-thienyl)thiazole | 3.0 | N/A | N/A | Sensors |

*Estimated values based on structural analogs.

Key Findings and Trends

Conjugation Length: Imidazole and pyrimidine derivatives exhibit broader conjugation than thiophene-phenol, lowering band gaps and enhancing NLO responses .

Electron Effects : Electron-withdrawing groups (e.g., Cl, oxadiazole) increase dipole moments but may reduce solubility. Thiophene’s electron-richness promotes ICT, critical for NLO .

Thermal Stability : Rigid heterocycles (e.g., pyrimidine, imidazole) improve thermal stability, favoring device integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.